molecular formula C25H22N2O5 B2640717 3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951969-65-6

3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No. B2640717
CAS RN: 951969-65-6
M. Wt: 430.46
InChI Key: JIPLHJCDCHMTDP-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications

Thermally Curable Monomers

Research on compounds with benzoxazine and coumarin rings, similar in structural motifs to the queried compound, shows applications in developing thermally curable monomers. These compounds exhibit photodimerization and thermal ring-opening reactions, useful in polymer chemistry for creating materials with specific thermal and mechanical properties (Kiskan & Yagcı, 2007).

Crystal Structures and Supramolecular Chemistry

Studies on isomeric compounds with intricate crystal structures, involving interactions like C–H⋯X and π⋯π stacking, provide insights into the design of molecular assemblies with potential applications in nanotechnology and materials science (de Souza et al., 2015).

Pharmacological Research

Compounds with 1,3-benzoxazine frameworks have been explored for their pharmacological potential, including DNA-PK inhibition and anti-platelet activity. These studies indicate the relevance of such compounds in developing new therapeutic agents for diseases like cancer and conditions requiring anti-platelet intervention (Ihmaid et al., 2012).

Photophysical and Electrochemical Properties

Research into compounds featuring dimethoxyphenyl and pyrazinyl pyridines showcases their photophysical and electrochemical properties. These characteristics are vital for applications in optoelectronics and as sensors, demonstrating the potential of structurally related compounds in technological applications (Golla et al., 2020).

Anti-inflammatory Agents

Compounds derived from the chromeno[8,7-e][1,3]oxazin framework have been evaluated for anti-inflammatory activities, revealing their potential as novel therapeutic agents with less side effects compared to traditional NSAIDs (Zhang et al., 2017).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-7-9-22(30-2)19(12-18)20-11-16-6-8-23-21(24(16)32-25(20)28)14-27(15-31-23)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPLHJCDCHMTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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